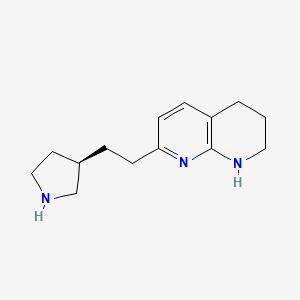
(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydro-naphthyridine moiety. Its stereochemistry, denoted by the ®-configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amine with a dihaloalkane under basic conditions.
Construction of the Tetrahydro-naphthyridine Moiety: This involves a series of condensation reactions, often using aldehydes or ketones as starting materials.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine ring with the tetrahydro-naphthyridine moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride
- Ethyl ®-2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific combination of a pyrrolidine ring and a tetrahydro-naphthyridine moiety, which imparts distinct chemical and biological properties. Its stereochemistry further enhances its specificity and potency in biological systems.
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
7-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C14H21N3/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11/h4,6,11,15H,1-3,5,7-10H2,(H,16,17)/t11-/m1/s1 |
InChI Key |
YZJGRVBLGILSDF-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCNC3 |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



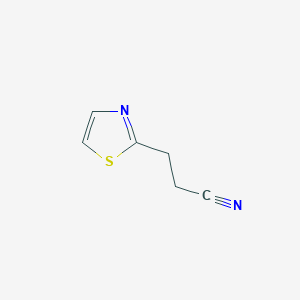

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)
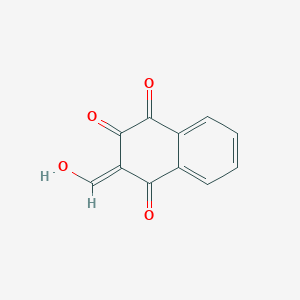

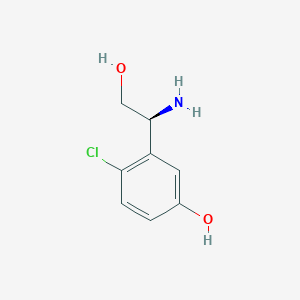

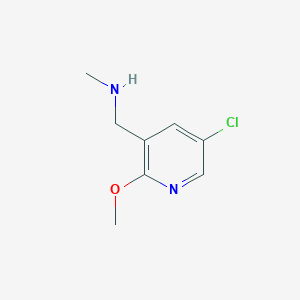
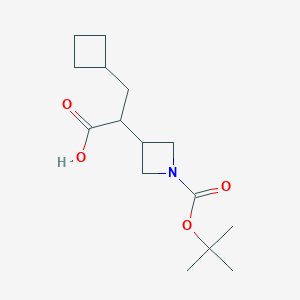
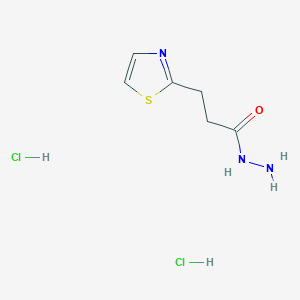
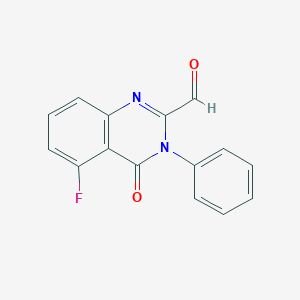

![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)
